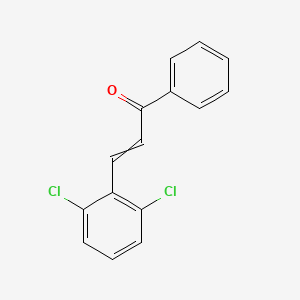

2,6-Dichlorochalcone

Description

Overview of the Chalcone (B49325) Scaffold in Contemporary Medicinal Chemistry

Chalcones are characterized by a unique chemical structure: two aromatic rings joined by a three-carbon α,β-unsaturated carbonyl system. ajchem-a.com This open-chain flavonoid precursor is a common scaffold found in many naturally occurring compounds and can be conveniently synthesized in the laboratory. researchgate.net The simple yet versatile structure of chalcones allows for a wide range of chemical modifications, making them a "privileged structure" in medicinal chemistry—a template that can be used to develop new drugs. researchgate.netekb.eg

The biological activity of chalcones is largely attributed to the α,β-unsaturated ketone moiety, which can react with biological nucleophiles. escholarship.org Chalcone derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antioxidant effects. mdpi.comresearchgate.net Their potential in drug discovery is vast, with researchers continually exploring new derivatives and their therapeutic applications. ekb.egescholarship.orgacs.org

Rationale for Investigating Halogenated Chalcones, with Emphasis on Dichlorochalcone Derivatives

The introduction of halogen atoms, such as chlorine, into the chalcone scaffold can significantly modulate the compound's physicochemical properties and biological activity. iainponorogo.ac.idmdpi.com Halogenation can alter a molecule's lipophilicity, electronic character, and steric profile, which in turn can influence its absorption, distribution, metabolism, and excretion (ADME) properties, as well as its interaction with biological targets. iainponorogo.ac.idpensoft.net

Dichlorochalcone derivatives, in particular, have garnered attention due to their enhanced biological activities compared to their non-halogenated or monosubstituted counterparts. The presence and position of chlorine atoms on the aromatic rings are critical for their bioactivity. For instance, dichlorination has been shown to enhance antifungal and cytotoxic activities. The substitution pattern, such as the 2,6-dichloro substitution on one of the aromatic rings, has been a focus of research to understand its impact on the compound's efficacy.

Academic Research Landscape and Significance of 2,6-Dichlorochalcone

The academic research landscape for this compound and its derivatives reveals a growing interest in their potential therapeutic applications. Studies have explored their synthesis and evaluated their biological activities, including antimicrobial and acetylcholinesterase inhibitory properties. researchgate.netutm.myutm.my

For example, research has shown that 2',6'-dichloroflavone can be synthesized from 2'-hydroxy-2,6-dichlorochalcone. utm.my Furthermore, derivatives like 4'-Hydroxy-2,6-dichlorochalcone have demonstrated moderate acetylcholinesterase inhibitory activity. researchgate.netutm.my The investigation into the biological potential of this compound is an active area of research, with studies aiming to elucidate its mechanisms of action and explore its potential as a lead compound for the development of new therapeutic agents.

Structure

3D Structure

Properties

CAS No. |

59826-46-9 |

|---|---|

Molecular Formula |

C15H10Cl2O |

Molecular Weight |

277.1 g/mol |

IUPAC Name |

(E)-3-(2,6-dichlorophenyl)-1-phenylprop-2-en-1-one |

InChI |

InChI=1S/C15H10Cl2O/c16-13-7-4-8-14(17)12(13)9-10-15(18)11-5-2-1-3-6-11/h1-10H/b10-9+ |

InChI Key |

DBXDWKVTMRWZDM-MDZDMXLPSA-N |

Isomeric SMILES |

C1=CC=C(C=C1)C(=O)/C=C/C2=C(C=CC=C2Cl)Cl |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C=CC2=C(C=CC=C2Cl)Cl |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 2,6 Dichlorochalcone and Analogues

Optimized Claisen-Schmidt Condensation Protocols for 2,6-Dichlorochalcone Synthesis

The Claisen-Schmidt condensation remains the most fundamental and widely employed method for synthesizing chalcones. uwlax.eduscholarsresearchlibrary.com This reaction involves the base- or acid-catalyzed cross aldol (B89426) condensation between a substituted benzaldehyde (B42025) and an acetophenone (B1666503). uwlax.edu For the synthesis of this compound, the primary reactants are 2,6-dichlorobenzaldehyde (B137635) and acetophenone.

In the conventional laboratory setting, chalcones are typically synthesized via the Claisen-Schmidt reaction by combining an aromatic ketone with an aromatic aldehyde in the presence of a strong base catalyst, such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH), within a polar solvent like ethanol (B145695). propulsiontechjournal.com The reaction mixture is commonly stirred at room temperature for a duration that can extend up to 24 hours or more. scholarsresearchlibrary.compropulsiontechjournal.com

Optimization of these conditions involves modifying the catalyst, solvent, and temperature to improve yield and reduce reaction time. While effective, conventional methods often suffer from drawbacks, including long reaction times, the use of volatile organic solvents, and yields that are not always satisfactory. propulsiontechjournal.com

Table 1: Comparison of Conventional Synthesis Conditions for Chalcone (B49325) Derivatives

| Reactants | Catalyst | Solvent | Time | Yield (%) | Reference |

|---|---|---|---|---|---|

| 2-hydroxy acetophenone + aromatic aldehydes | KOH | Ethanol | 24 h | - | scholarsresearchlibrary.com |

| p-chloroacetophenone + p-chlorobenzaldehyde | NaOH | Ethanol | - | 85% | mdpi.com |

| Benzaldehyde + m,p-dichloroacetophenone | NaOH | Ethanol | - | 56.36% | ugm.ac.id |

In response to the limitations of conventional methods, several green chemistry approaches have been developed. These methods aim to reduce waste, eliminate the use of hazardous solvents, and improve energy efficiency. propulsiontechjournal.com

Mechanochemical synthesis, a solvent-free method, represents a significant advancement in green chemistry. beilstein-journals.orgrsc.org This technique involves the grinding of solid reactants, often with a catalytic amount of a solid base like KOH or NaOH, using a mortar and pestle or a ball mill. rsc.orgresearchgate.net The mechanical energy applied initiates the chemical reaction. nih.gov This approach offers numerous advantages, including significantly reduced reaction times, operational simplicity, and adherence to the principles of green chemistry by minimizing solvent waste. researchgate.nettandfonline.com For instance, the synthesis of a 2'-hydroxychalcone (B22705) derivative under ball milling conditions yielded 86%, whereas the same reaction in solution only produced a 47% yield in double the time. mdpi.com Another study demonstrated that synthesizing a chalcone via grinding for just 15 minutes resulted in a 70% yield, compared to 65% from conventional methods that take much longer. researchgate.net

Table 2: Comparison of Conventional vs. Mechanochemical Synthesis for a Chalcone Derivative

| Method | Reaction Time | Yield (%) | Key Advantage | Reference |

|---|---|---|---|---|

| Conventional (Solution) | 48 h | 47% | Standard procedure | mdpi.com |

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions. scholarsresearchlibrary.com By using microwave irradiation, the reaction time for chalcone synthesis can be dramatically reduced from many hours to mere minutes. scholarsresearchlibrary.comnih.gov This efficiency is demonstrated in the synthesis of a direct analogue, (2E)-1-Ferrocenyl-3-(2,6-dichlorophenyl)-prop-2-en-1-one, which was achieved in high yield under microwave irradiation. In another example, a novel chalcone was prepared in 2-6 minutes using microwaves, a significant improvement over the 24 hours required by the conventional room temperature method. scholarsresearchlibrary.com

A systematic study on the synthesis of a chalcone dye highlighted the benefits of microwave heating. nih.gov The reaction, which took 74 hours using conventional heating with piperidine (B6355638) as a catalyst to achieve an 81% yield, was completed in just 30 minutes under microwave irradiation, affording an 87% yield with higher purity. nih.gov

Table 3: Efficiency Comparison of Conventional vs. Microwave-Assisted Chalcone Synthesis

| Method | Catalyst | Reaction Time | Yield (%) | Reference |

|---|---|---|---|---|

| Conventional Heating | Piperidine | 74 h | 81% | nih.gov |

| Microwave Irradiation | Piperidine | 30 min | 87% | nih.gov |

| Conventional Heating | KOH | 12 h | - | scholarsresearchlibrary.com |

| Microwave Irradiation | KOH | 4-6 min | >70% | scholarsresearchlibrary.com |

The use of nanocatalysts is a growing area in the green synthesis of chalcones. researchgate.nettandfonline.com Nanocatalysts offer high efficiency, reusability, and cost-effectiveness due to their large surface-area-to-volume ratio. researchgate.net Various nanocatalysts have been successfully employed in Claisen-Schmidt condensations. For example, a green method was developed for chalcone synthesis using zinc oxide (ZnO) nanoparticles as a catalyst in water, which resulted in a significantly higher yield compared to the conventional KOH-catalyzed protocol. core.ac.uk Another advanced approach utilizes a magnetic core-shell nanocatalyst (Fe3O4@ZIF-8), which allows for high reaction yields (85-95%) and easy catalyst recovery and recycling, solving a common problem with traditional catalysts. google.com

Table 4: Examples of Nanocatalysts in Chalcone Synthesis

| Nanocatalyst | Key Features | Yield (%) | Reference |

|---|---|---|---|

| Zinc Oxide (ZnO) | Green catalyst, water as solvent | High | core.ac.uk |

Green Chemistry Approaches to this compound Synthesis

Microwave-Assisted Synthesis Efficiency and Yield Comparisons

Alternative Synthetic Routes for this compound and Structurally Related Chalcones

Other notable methods include:

Suzuki Coupling Reaction : This palladium-catalyzed cross-coupling reaction can be used to form the carbon-carbon bonds necessary for the chalcone backbone. ajchem-a.comcore.ac.uk

Friedel-Crafts Acylation : This reaction can be used to attach the acyl group to one of the aromatic rings, followed by further steps to construct the α,β-unsaturated system. ajchem-a.com

Wittig Reaction : This method, which forms a carbon-carbon double bond from a carbonyl group and a phosphorus ylide, provides another pathway to the central enone bridge of the chalcone. ajchem-a.com

Vilsmeier-Haack Reaction : In some multi-step syntheses, this reaction can be used to introduce formyl groups which are then elaborated into the final chalcone structure, as seen in the synthesis of complex bischromenes.

Condensation with Acetic Anhydride (B1165640) Derivatives : A modified procedure for preparing p,p'-dichlorochalcone involved condensing p-chloroacetophenone with p-chlorobenzylidene diacetate, demonstrating an alternative to using the free aldehyde. mdpi.com

These alternative routes expand the versatility of synthetic approaches available to chemists for accessing this compound and a wide array of structurally diverse chalcone derivatives.

Palladium-Catalyzed Coupling Reactions (e.g., Suzuki Coupling, Carbonylative Heck Reaction)

Palladium-catalyzed cross-coupling reactions have emerged as powerful tools in organic synthesis for the formation of carbon-carbon bonds. researchgate.netcem.com These reactions are frequently employed in the synthesis of complex molecules, including chalcones and their derivatives. researchgate.net

Suzuki Coupling Reaction:

The Suzuki-Miyaura coupling is a versatile method for creating C-C bonds by reacting an organoboron compound with a halide or triflate in the presence of a palladium catalyst and a base. libretexts.org This reaction is particularly useful for synthesizing chalcones with diverse substitution patterns on the aromatic rings. nih.govresearchgate.net For instance, the coupling of an appropriately substituted cinnamoyl chloride with a phenylboronic acid, or a benzoyl chloride with a phenylvinylboronic acid, can efficiently yield chalcones. researchgate.net The reaction mechanism involves an oxidative addition of the halide to the Pd(0) catalyst, followed by transmetalation with the organoboron species and subsequent reductive elimination to afford the final product and regenerate the catalyst. harvard.edu

Key Features of Suzuki Coupling in Chalcone Synthesis:

High functional group tolerance.

Can be performed in aqueous or biphasic conditions. harvard.edu

Availability of a wide range of boronic acids allows for extensive structural modifications.

Carbonylative Heck Reaction:

The Carbonylative Heck reaction is another palladium-catalyzed method that has been successfully applied to the synthesis of chalcones. asuu.org.ngjchemrev.com This reaction involves the coupling of an aryl or alkenyl halide with an alkene and carbon monoxide in the presence of a palladium catalyst. researchgate.netnih.gov Specifically, chalcones can be synthesized by the carbonylation of a phenyl halide with styrene (B11656) using a palladium catalyst. jchemrev.com A notable advantage of this method is the direct introduction of the carbonyl group, which can streamline the synthetic route. researchgate.net Research has shown that optimized palladium catalytic systems can lead to excellent yields of chalcones, up to 95%. researchgate.net The reaction typically proceeds through an oxidative addition of the aryl halide to the palladium center, followed by CO insertion, olefin insertion, and β-hydride elimination. researchgate.net

Friedel-Crafts Acylation and Wittig Reactions

Friedel-Crafts Acylation:

Friedel-Crafts acylation is a classical yet effective method for introducing an acyl group onto an aromatic ring, a key step in the synthesis of many chalcone precursors. nih.govnumberanalytics.com The reaction involves treating an aromatic compound with an acyl halide or anhydride in the presence of a Lewis acid catalyst, most commonly aluminum chloride (AlCl₃). The electrophile in this reaction is a highly reactive acylium ion, which is generated from the reaction between the acylating agent and the Lewis acid. numberanalytics.com This electrophile then attacks the aromatic ring to form an aryl ketone, which can subsequently be used in a Claisen-Schmidt condensation to form the chalcone. nih.govnumberanalytics.com While effective, this method can be limited by the need for stoichiometric amounts of the catalyst and potential side reactions with sensitive functional groups. numberanalytics.com

Wittig Reaction:

The Wittig reaction provides an alternative route for the formation of the α,β-unsaturated system characteristic of chalcones. nih.gov This reaction involves the treatment of an aldehyde or ketone with a phosphorus ylide (Wittig reagent). nih.gov For chalcone synthesis, a triphenylbenzoylmethylene phosphorane can be reacted with a substituted benzaldehyde to yield the desired chalcone. researchgate.net The Wittig reaction is known for its reliability in forming carbon-carbon double bonds with good control over the geometry of the resulting alkene.

Derivatization Strategies for this compound

The core structure of this compound serves as a versatile scaffold for the synthesis of a wide array of derivatives with modified properties. These derivatization strategies are crucial for exploring the structure-activity relationships and developing new compounds with enhanced biological activities.

Synthesis of Metal Complexes Utilizing this compound as a Ligand

Chalcones, including this compound and its analogues, can act as effective ligands for various metal ions due to the presence of the α,β-unsaturated ketone moiety, which can coordinate with metal centers. kwasu.edu.ngajchem-a.comajchem-a.com The synthesis of metal complexes of chalcones has been shown to enhance their biological properties in some cases. ajchem-a.com

For instance, metal(II) complexes of 4-methoxy-2”,4”-dichlorochalcone with Co(II), Cu(II), and Ni(II) have been synthesized and characterized. kwasu.edu.ngajchem-a.com The general method for preparing these complexes involves reacting the chalcone ligand with a metal(II) chloride salt in a suitable solvent system, often with refluxing to ensure the completion of the reaction. ajchem-a.com The resulting complexes are typically characterized by various spectroscopic techniques, including FT-IR, UV-Visible, and NMR spectroscopy, as well as elemental analysis to confirm their structure and stoichiometry. kwasu.edu.ngajchem-a.com The coordination of the metal ion is often observed through the carbonyl (C=O) and sometimes a hydroxyl group if present on the chalcone. ajchem-a.comnajah.edu

Table of Synthesized 4-methoxy-2”,4”-dichlorochalcone Metal Complexes

Cyclization Reactions to Form Heterocyclic Systems (e.g., Flavones, Chromenes, Pyrazolines)

The α,β-unsaturated ketone framework of this compound is a versatile precursor for the synthesis of various heterocyclic compounds through cyclization reactions. ajol.info

Flavones: 2'-Hydroxychalcones, which can be analogues of this compound, are common starting materials for the synthesis of flavones. mdpi.compreprints.orgresearchgate.net A widely used method for this transformation is oxidative cyclization. mdpi.com For example, reacting a 2'-hydroxychalcone with iodine in dimethyl sulfoxide (B87167) (DMSO) can lead to the formation of the corresponding flavone (B191248) in high yields. researchgate.netinnovareacademics.in The absence of the hydroxyl group band in the IR spectrum of the product confirms the cyclization. innovareacademics.in Other reagents like indium(III) halides and oxalic acid have also been employed for this cyclization. mdpi.com

Chromenes: 4H-chromenes can be synthesized from ortho-hydroxychalcones through annulation reactions. beilstein-journals.org For instance, the reaction of an ortho-hydroxychalcone with a 2-bromoallyl sulfone in the presence of a base like cesium carbonate can furnish 3-arylsulfonyl-4H-chromene derivatives. beilstein-journals.org The chalcone component in this reaction can accommodate various substituents, including chloro groups. beilstein-journals.org

Pyrazolines: Pyrazolines are five-membered nitrogen-containing heterocycles that can be synthesized from chalcones. The most common method involves the cyclization of a chalcone with a hydrazine (B178648) derivative. ajol.infokoyauniversity.orgajgreenchem.com For example, reacting a chalcone with phenylhydrazine (B124118) in glacial acetic acid can yield 2-pyrazolines. This reaction can be accelerated using ultrasonic irradiation, leading to higher yields in shorter reaction times compared to conventional heating methods. The reaction of chalcones with thiosemicarbazide (B42300) in an alkaline medium is another route to synthesize pyrazoline derivatives. koyauniversity.org

Structural Modifications via Glycosylation and Hybridization Approaches

Glycosylation:

Glycosylation, the attachment of a sugar moiety to a molecule, is a strategy used to modify the physicochemical properties of compounds, often leading to increased stability and bioavailability. mdpi.comnih.gov While not extensively reported specifically for this compound, the glycosylation of structurally related chalcones has been achieved through biotransformation using filamentous fungi. mdpi.comnih.gov For example, 2'-hydroxychalcones have been successfully glycosylated, indicating that a similar approach could be applied to this compound derivatives bearing a hydroxyl group. mdpi.com These biotransformations can lead to the formation of novel glycosylated dihydrochalcones. mdpi.com

Hybridization:

Molecular hybridization involves combining two or more pharmacophores into a single molecule to create a new compound with potentially enhanced or synergistic biological activities. acs.orgmdpi.com Chalcones are attractive scaffolds for hybridization due to their broad spectrum of biological activities. researchgate.netacs.org A this compound moiety could be hybridized with other bioactive structures. For example, a 2'-hydroxy-4'-O-prenyl-2,6-dichlorochalcone has been synthesized and evaluated for its biological activity. researchgate.net The hybridization of chalcones with other heterocyclic systems or known drug molecules is a promising strategy for the development of new therapeutic agents. acs.orgmdpi.com

Table of Mentioned Compounds

Structure Activity Relationship Sar Studies of 2,6 Dichlorochalcone Derivatives

Impact of Halogen Substituent Position on Biological Activity

The position of halogen substituents on the aromatic rings of the chalcone (B49325) scaffold is a key determinant of the biological activity of 2,6-dichlorochalcone and its derivatives.

Influence of Chlorine Substitution Pattern on Antimicrobial Efficacy

The antimicrobial effectiveness of chlorinated chalcones is significantly influenced by the location of the chlorine atoms on the aromatic rings. humanjournals.comresearchgate.net Studies have demonstrated that altering the position of the chlorine substituent can directly impact antibacterial activity, a phenomenon attributed to electronic and steric effects on the nucleophilic attack at the beta-carbon of the α,β-unsaturated ketone moiety. humanjournals.com

Systematic studies of a series of sixteen chlorinated chalcones, where the location of the chlorine atom was varied across the ortho, meta, and para positions of both aromatic rings, showed that nearly all synthesized compounds displayed antibacterial activity comparable to the standard drug sulfanilamide. humanjournals.comresearchgate.netscirp.org The placement of chlorine was shown to have a differential impact depending on the bacterial strain. For instance, against Pseudomonas aeruginosa, compounds with chlorine at the 4-position and 4'-positions were the most active. humanjournals.com In the case of Staphylococcus aureus, the most effective compounds had chlorine substitutions at the 4-position and 2'-position. humanjournals.com For Escherichia coli, the 2-position and 3'-position substitutions resulted in the most potent compounds. humanjournals.com

Further research has indicated that chalcones with halogen substituents, such as chlorine and bromine, show favorable antifungal activity. juniperpublishers.com The introduction of a chlorine atom into the chalcone structure, in general, has been shown to have a positive effect on its activity against various microorganisms, including E. coli and S. aureus. mdpi.comnih.gov Specifically, 2-chloro derivatives have demonstrated the highest inhibitory effect on Staphylococcus species. mdpi.com

| Bacterial Strain | Most Active Chlorine Positions | Reference |

|---|---|---|

| Pseudomonas aeruginosa | 4 and 4' | humanjournals.com |

| Staphylococcus aureus | 4 and 2' | humanjournals.com |

| Escherichia coli | 2 and 3' | humanjournals.com |

Effect of Dichlorine Placement on Enzyme Inhibition Potency and Selectivity (e.g., Acetylcholinesterase)

The positioning of chlorine substituents significantly influences the potency and selectivity of chalcone derivatives as enzyme inhibitors, particularly against acetylcholinesterase (AChE). tandfonline.comnih.gov Research on tertiary amine derivatives of chlorochalcone (B8783882) has revealed that the substitution position of chlorine markedly affects both the activity and selectivity for AChE over butyrylcholinesterase (BuChE). tandfonline.comnih.gov

For instance, para-substituted chlorochalcone derivatives exhibit the highest selectivity in inhibiting AChE over BuChE. nih.gov The inhibitory potency against AChE for derivatives with dimethylamine (B145610) or diethylamine (B46881) terminal groups follows the order: para > meta > ortho. nih.gov For those with cyclic amino-terminal groups like piperidine (B6355638) or pyrrolidine, the activity order is para > ortho > meta. nih.gov

Specifically, 4′-Hydroxy-2,6-dichlorochalcone has demonstrated moderate AChE inhibitory activity, with a percentage inhibition of 54.24%. researchgate.netutm.my In a series of chlorochalcone derivatives with a tertiary amine side chain, one compound with a para-chlorine substitution (compound 4l) showed the most potent inhibitory activity against AChE with an IC50 of 0.17 ± 0.06 μmol/L and a selectivity of 667.2-fold for AChE over BuChE. tandfonline.comnih.gov In contrast, the presence of a chlorine atom at ring A has been found to reduce activity. mdpi.com

| Compound | AChE Inhibition (%) | Reference |

|---|---|---|

| 4′-Hydroxy-2,6-dichlorochalcone | 54.24 | researchgate.netutm.my |

| 2′-hydroxy-4-nitrochalcone | 46.14 | researchgate.netutm.my |

| 2′-hydroxy-4-methoxychalcone | 49.32 | researchgate.netutm.my |

Role of the Core Chalcone Structural Features and Functional Groups in Modulating Bioactivity

The bioactivity of chalcone derivatives is not only governed by the substituents but also by the intrinsic structural features of the chalcone scaffold itself.

Significance of the α,β-Unsaturated Carbonyl System

The α,β-unsaturated carbonyl system is a cornerstone of the chalcone structure and is widely considered to be responsible for the broad spectrum of biological activities these compounds exhibit. researchgate.netacs.orgijarsct.co.in This reactive keto-ethylenic group (–CO–CH=CH–) acts as a potential Michael acceptor, allowing it to interact with nucleophilic groups like the thiol groups of cysteine residues in proteins and enzymes. researchgate.netnih.gov This interaction is believed to be a key mechanism behind their biological effects. researchgate.net

The importance of this functional group is highlighted in studies where its modification leads to a reduction in bioactivity. For example, the conversion of chlorochalcones to their corresponding pyrazoline derivatives, which lack the α,β-unsaturated ketone moiety, resulted in weaker activity and lower selectivity in inhibiting AChE. tandfonline.comnih.gov In silico docking studies have also suggested that this system may be the functional group responsible for nucleophilic attack from the N-terminal threonine residue in the catalytic sites of the proteasome. nih.gov

Contribution of Aromatic Ring Substituents (e.g., Methoxyl, Hydroxyl)

Beyond halogens, other substituents on the aromatic rings, such as methoxyl and hydroxyl groups, play a crucial role in modulating the bioactivity of chalcones. The presence of electron-releasing groups like hydroxyl and methoxyl can enhance biological activity. juniperpublishers.comrsc.org

Hydroxyl groups, particularly at the 2'-position, are often associated with increased activity. nih.gov The presence of a hydroxyl group at the ortho position to the carbonyl attachment on ring A is considered a promising feature for AChE inhibition. mdpi.com In terms of antioxidant activity, the number of free hydroxyl groups is influential, with a higher number of these groups leading to better radical scavenging activity. mdpi.com For instance, 2′,4′,4-Trihydroxychalcone was found to be the most active antioxidant in one study. mdpi.com

Methoxyl groups also significantly contribute to the biological profile. For anti-mitotic activity, the presence of methoxy (B1213986) substituents is a favorable feature. nih.gov In some cases, the relative position of hydroxyl and methoxyl groups is more critical than the sheer number of hydroxyl groups. mdpi.com For example, while methoxy-substituted chalcones have shown significant effects against filariasis, the introduction of a methoxy group at the meta-position in ring A could lead to an inactive compound in other contexts.

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Analogues

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used to correlate the chemical structure of compounds with their biological activities. researchgate.netresearchgate.netcmu.ac.th For chlorochalcone derivatives, QSAR studies have been employed to design new analogues with potentially enhanced activities, such as anticancer properties. researchgate.netresearchgate.netcmu.ac.th

One QSAR study on chalcone derivatives against MCF-7 breast cancer cells developed a model to predict the half-maximal inhibitory concentration (pIC50). The best-generated QSAR equation was: pIC50 = 3.869 + (1.427 x qC1) + (4.027 x qC10) + (0.856 x qC15) - (35.900 x ELUMO) + (0.208 x Log P). researchgate.netcmu.ac.th

This model indicates that the anticancer activity is influenced by the charge on specific carbon atoms (qC1, qC10, qC15), the energy of the lowest unoccupied molecular orbital (ELUMO), and the lipophilicity (Log P). researchgate.netcmu.ac.th Such models serve as a guide for designing novel chlorochalcone derivatives with potentially higher efficacy. researchgate.netcmu.ac.th

Furthermore, Density Functional Theory (DFT) investigations, a type of computational analysis, have been used to compare the quantum chemical properties of chlorinated chalcones with their antimicrobial activity. scirp.org These studies found that increasing electrophilicity and softness are vital for enhancing antimicrobial effectiveness, providing a foundation for the synthetic optimization of the chalcone skeleton to develop new antimicrobial agents. scirp.org

Mechanistic Elucidation of 2,6 Dichlorochalcone S Biological Activities

Anti-inflammatory Mechanisms of Action

The anti-inflammatory properties of 2,6-Dichlorochalcone and related chalcone (B49325) derivatives are attributed to their ability to modulate key signaling pathways and inhibit the production of inflammatory mediators.

Modulation of Cyclooxygenase (COX) Pathways (e.g., COX-2 Inhibition)

Chalcones, as a class of compounds, have demonstrated the ability to inhibit cyclooxygenase (COX) enzymes, which are critical in the inflammatory process. sci-hub.senih.gov COX enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are potent inflammatory mediators. sci-hub.se There are two main isoforms, COX-1, which is constitutively expressed and involved in physiological functions, and COX-2, which is an inducible enzyme that is upregulated at sites of inflammation. nih.govwikipedia.org Selective inhibition of COX-2 is a key strategy for developing anti-inflammatory agents with potentially fewer gastrointestinal side effects than non-selective NSAIDs. wikipedia.org

Research has shown that certain chalcone derivatives can selectively inhibit the COX-2 enzyme. nih.gov For instance, synthetic halo-chalcones and azachalcones have been found to inhibit the expression of COX-2. sci-hub.se Some nitrogen-containing chalcone derivatives have also been reported to effectively inhibit the COX-2 enzyme. sci-hub.se The anti-inflammatory effect of some chalcones is associated with the inhibition of COX and the subsequent reduction in prostaglandin (B15479496) formation. sci-hub.se Molecular docking studies have suggested that chalcones can occupy the active site of the COX-2 enzyme, indicating a mechanism of direct inhibition. researchgate.net

Table 1: Effect of Chalcone Derivatives on COX Enzymes

| Compound | Effect | Reference |

|---|---|---|

| Halo-chalcones and -azachalcones | Inhibited COX-2 expression | sci-hub.se |

| Nitrogen-containing chalcones | Inhibited COX-2 enzyme | sci-hub.se |

| Fluoro-hydroxy substituted pyrazole (B372694) chalcones | Selective inhibitory effect against COX-2 | nih.gov |

| 5′-Chloro-2′-hydroxy- 4′6′-dimethyl-3, 4, 5-trimethoxychalcone | IC50 for COX-1: 87.5 μM, IC50 for COX-2: 87.0 μM | sci-hub.se |

Regulation of Inducible Nitric Oxide Synthase (iNOS) and Nitric Oxide (NO) Production

The compound this compound is part of the broader chalcone family, which has been studied for its anti-inflammatory effects, including the regulation of inducible nitric oxide synthase (iNOS) and nitric oxide (NO) production. nih.govjst.go.jp In inflammatory conditions, macrophages can be stimulated to produce large amounts of NO by iNOS. researchgate.net While NO has important physiological roles, its overproduction is a key factor in the pathophysiology of inflammatory diseases. nih.govjst.go.jp

Studies on various synthetic chalcones have demonstrated their potential to inhibit NO production in lipopolysaccharide (LPS)-treated RAW 264.7 macrophage cells. nih.govjst.go.jpresearchgate.net For example, 2'-methoxy-3,4-dichlorochalcone (B12759374) was found to potently inhibit NO production. nih.govresearchgate.net The mechanism behind this inhibition can vary depending on the specific chalcone structure. Some chalcones, such as 2'-methoxy-3,4-dichlorochalcone, have been shown to down-regulate the expression of the iNOS protein. nih.govjst.go.jp This suggests that their anti-inflammatory action is, at least in part, due to the suppression of iNOS gene expression, leading to reduced NO synthesis. nih.govjst.go.jp

Crosstalk with NF-κB and Nrf2 Signaling Pathways

The biological activities of this compound and other chalcones are intricately linked to their interaction with key cellular signaling pathways, notably the nuclear factor-kappa B (NF-κB) and the nuclear factor erythroid 2-related factor 2 (Nrf2) pathways. mdpi.comljmu.ac.uk

The NF-κB transcription factor is a central regulator of the immune response and inflammation. ljmu.ac.uk It controls the expression of numerous pro-inflammatory genes, including those for cytokines and enzymes like iNOS and COX-2. mdpi.com Several synthetic chalcones have been shown to suppress the activation of NF-κB. nih.govjst.go.jp For instance, 2'-methoxy-3,4-dichlorochalcone has been proven to suppress the activation of nuclear transcription factor-kappaB. nih.govjst.go.jp This inhibition of NF-κB activation is a key mechanism by which these compounds exert their anti-inflammatory effects, as it leads to a downstream reduction in the expression of inflammatory mediators. core.ac.uk

Conversely, the Nrf2 signaling pathway is a critical component of the cellular defense against oxidative stress. mdpi.comljmu.ac.uk Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes. mdpi.comljmu.ac.uk A number of synthetic and natural chalcones have been reported to activate the Nrf2 signaling pathway. mdpi.comljmu.ac.uk This activation can lead to an increase in the levels of antioxidant enzymes, thereby helping to mitigate the oxidative stress associated with inflammation. mdpi.com The ability of certain chalcones to induce Nrf2 activation highlights a potential dual mechanism of action, where they not only suppress pro-inflammatory pathways but also enhance protective antioxidant responses. mdpi.comnih.gov

Inhibition of Pro-inflammatory Cytokine and Mediator Production (e.g., TNF-α, Interleukins)

The anti-inflammatory effects of chalcones, including derivatives like this compound, extend to the inhibition of pro-inflammatory cytokine and mediator production. In inflammatory conditions, activated macrophages release an excess of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and various interleukins (IL), including IL-1β and IL-6. researchgate.net

Research has demonstrated that certain chalcone derivatives can effectively inhibit the production of these key inflammatory molecules. For example, some synthetic chalcones have been shown to have strong inhibitory effects on the production of TNF-α and IL-6 induced by lipopolysaccharide (LPS) in macrophage cell lines. researchgate.net The inhibition of TNF-α synthesis has been a successful strategy in clinical trials for various inflammatory diseases. researchgate.net Furthermore, chalcone derivatives have been reported to suppress the secretion of IL-6 and TNF-α in LPS-induced macrophages. nih.gov This ability to block the production of multiple pro-inflammatory cytokines underscores the potential of chalcones as broad-spectrum anti-inflammatory agents. nih.govresearchgate.net

Antimicrobial Mechanisms of Action

Inhibition of Microbial Cell Wall Synthesis

Chalcones and their derivatives have been investigated for their antimicrobial properties, with some studies suggesting that their mechanism of action involves the disruption of the microbial cell wall. The cell wall is a crucial structure for most bacteria, providing structural integrity and protection from the external environment.

Research on certain chalcone derivatives has indicated that they can inhibit the activity of enzymes that are essential for the synthesis of the yeast cell wall, leading to significant inhibition of yeast growth. mdpi.comresearchgate.net While direct evidence for this compound specifically inhibiting microbial cell wall synthesis is limited, the broader class of chalcones has shown this activity. The antimicrobial efficacy of chalcones is often attributed to the presence of an α,β-unsaturated carbonyl group in their structure, which can react with microbial proteins. mdpi.com The phenolic groups present in many chalcones also exhibit a high affinity for microbial proteins, which can contribute to their selective inhibition of microbial growth. mdpi.com

Disruption of Microbial Membrane Integrity and Permeability

Research indicates that this compound can compromise the structural integrity of microbial cell membranes. mdpi.comresearchgate.netresearchgate.net Studies on the fungi Fusarium tricinctum and Trichothecium roseum demonstrated that exposure to this compound led to a significant increase in cell membrane permeability. mdpi.comresearchgate.net Specifically, a 1 µM concentration of 2',4'-dichloro-chalcone was found to increase the membrane permeability of F. tricinctum and T. roseum by 25% and 22.5%, respectively. mdpi.comresearchgate.net This disruption of the membrane is a critical aspect of its antifungal action, leading to ion leakage and subsequent cellular dysfunction. nih.gov The compromised membrane integrity suggests that the compound interacts with the lipid bilayer, leading to a loss of its selective permeability, which is essential for maintaining cellular homeostasis. bioline.org.br

Table 1: Effect of 2',4'-dichloro-chalcone on Microbial Membrane Permeability

| Fungus | Concentration | Increase in Membrane Permeability |

|---|---|---|

| Fusarium tricinctum | 1 µM | 25% |

| Trichothecium roseum | 1 µM | 22.5% |

Modulation of Microbial Respiration Pathways (e.g., Cyanide-Resistant Respiration, Alternative Oxidase (AOX) Expression)

This compound has been shown to modulate microbial respiratory pathways, notably by activating cyanide-resistant respiration. mdpi.comresearchgate.net This alternative respiratory pathway is mediated by an alternative oxidase (AOX). biorxiv.orgusp.br In the presence of 2',4'-dichloro-chalcone, the total oxygen consumption rate in F. tricinctum and T. roseum was reduced, while the cyanide-resistant respiration pathway was significantly activated. mdpi.com This activation is accompanied by an enhanced expression of AOX. mdpi.comresearchgate.net Specifically, treatment with 1 µM of 2',4'-dichloro-chalcone increased the expression level of AOX by 52.76% in F. tricinctum and 39.13% in T. roseum. mdpi.comresearchgate.net The induction of this alternative pathway suggests a mechanism by which the fungi attempt to bypass the inhibitory effects of the compound on the primary cytochrome-mediated respiratory chain.

Table 2: Effect of 2',4'-dichloro-chalcone on Alternative Oxidase (AOX) Expression

| Fungus | Concentration | Increase in AOX Expression |

|---|---|---|

| Fusarium tricinctum | 1 µM | 52.76% |

| Trichothecium roseum | 1 µM | 39.13% |

Induction of Reactive Oxygen Species (ROS) Accumulation

Table 3: Effect of 2',4'-dichloro-chalcone on Reactive Oxygen Species (ROS) Accumulation

| Fungus | Concentration | Increase in ROS Accumulation |

|---|---|---|

| Fusarium tricinctum | 1 µM | 41.7% |

| Trichothecium roseum | 1 µM | 65.4% |

Antineoplastic Mechanisms of Action

Beyond its antimicrobial properties, this compound and related chalcone derivatives exhibit potential as antineoplastic agents through various mechanisms. nih.gov

Chalcones have been demonstrated to interfere with the normal progression of the cell cycle in cancer cells, often leading to cell cycle arrest. core.ac.ukresearchgate.net This arrest prevents the cells from dividing and proliferating. Many chalcone derivatives induce cell cycle arrest at the G2/M phase. nih.govresearchgate.netmdpi.com This effect is often associated with the modulation of key regulatory proteins. For instance, some chalcones have been shown to decrease the levels of cyclins A and B1, and Cdc2, while increasing the expression of p21 and p27, which are cyclin-dependent kinase inhibitors. core.ac.ukceu.es This disruption of the cell cycle machinery is a crucial component of their anticancer activity.

A primary mechanism by which chalcones exert their anticancer effects is through the induction of apoptosis, or programmed cell death. nih.gov The mitochondrial-dependent pathway is a key route for this process. core.ac.uk Chalcones can modulate the expression of proteins in the Bcl-2 family, leading to an increased ratio of pro-apoptotic proteins (like Bax and Bak) to anti-apoptotic proteins (like Bcl-2 and Bcl-xL). core.ac.ukceu.es This shift in balance disrupts the mitochondrial membrane potential, causing the release of cytochrome c into the cytoplasm. core.ac.ukdovepress.com The release of cytochrome c then triggers a cascade of caspase activation, including caspase-9 and caspase-3, ultimately leading to the execution of the apoptotic program. core.ac.uk

Autophagy, a cellular process of self-digestion and recycling of cellular components, plays a complex and often dual role in cancer. nih.gov Some chalcone derivatives have been found to modulate autophagy in cancer cells. nih.govdovepress.com For example, the natural compound gambogic acid, which shares a structural relationship with chalcones, has been shown to induce autophagy in certain cancer cell lines by up-regulating proteins like Beclin 1 and converting LC3 I to LC3 II. tandfonline.com In some contexts, this induction of autophagy can contribute to cell death, while in others, it may act as a survival mechanism. The precise role of autophagy in the anticancer effects of this compound requires further specific investigation.

Inhibition of Tumor Invasion, Metastasis, and Angiogenesis

Chalcones, a class of compounds to which this compound belongs, have demonstrated the ability to inhibit critical processes in cancer progression, including invasion, metastasis, and angiogenesis. ceu.escore.ac.uk These compounds can interact with various cell signaling proteins and pathways that regulate these events. ceu.es

Tumor invasion and metastasis are complex processes involving cell migration and the breakdown of the extracellular matrix. Chalcones have been shown to reduce cancer cell viability and invasiveness. ceu.es Angiogenesis, the formation of new blood vessels, is crucial for tumor growth and metastasis, supplying tumors with necessary nutrients and oxygen. nih.govoncotarget.com Chalcones can modulate several steps in the angiogenesis process, such as the signaling pathways of vascular endothelial growth factor (VEGF). core.ac.uknih.gov The inhibition of VEGF signaling is a key mechanism in suppressing angiogenesis. phcog.com By interfering with these pathways, chalcones can inhibit the formation of capillary-like structures by endothelial cells. core.ac.ukoncotarget.com

While the broader class of chalcones is known for these activities, specific research on this compound's direct impact on these processes is an area of ongoing investigation. However, the structural features of this compound suggest it may share these anticancer properties. For instance, some chalcone derivatives have been shown to significantly inhibit tumor invasion and migration by inducing cell cycle arrest and promoting apoptosis. nih.gov

Direct Enzyme Inhibition in Cancer-Related Pathways (e.g., Thioredoxin Reductase, Kinases)

The anticancer effects of chalcones are often attributed to their ability to directly inhibit enzymes that are crucial for cancer cell survival and proliferation. researchgate.net

Thioredoxin Reductase (TrxR): Thioredoxin reductase is a key enzyme in cellular redox balance, and its inhibition can lead to an accumulation of reactive oxygen species (ROS), inducing oxidative stress and subsequent cell death. Chalcones are recognized as inhibitors of thioredoxin reductase. mdpi.com The α,β-unsaturated ketone moiety present in the chalcone structure can act as a Michael acceptor, reacting with nucleophilic residues like cysteine in the active site of enzymes such as TrxR. ceu.es While direct studies on this compound are limited, the general mechanism for chalcones involves this covalent interaction, leading to enzyme inactivation. Inhibition of TrxR disrupts the thioredoxin system, which can trigger downstream signaling pathways, such as the JNK signaling pathway, leading to apoptosis.

Kinases: Kinases are a large family of enzymes that play a central role in cellular signal transduction pathways regulating cell growth, differentiation, and survival. semanticscholar.org Dysregulation of kinase activity is a hallmark of many cancers, making them prime targets for anticancer drugs. semanticscholar.orgwikipedia.org Chalcones have been shown to regulate kinase activities through direct enzymatic inhibition or by altering their expression. semanticscholar.org

For instance, some chalcone derivatives have been evaluated as inhibitors of Epidermal Growth Factor Receptor-Tyrosine Kinase (EGFR-TK), a key player in many cancers. mdpi.com The inhibition of such kinases can block the downstream signaling required for tumor cell proliferation and survival. Although specific data on this compound's kinase inhibition profile is not extensively detailed in the provided context, the general activity of the chalcone scaffold suggests its potential in this area. semanticscholar.orgmdpi.com

Enzyme Inhibition Studies (General Principles and Specific Enzymes)

Principles of Reversible and Irreversible Enzyme Inhibition

Enzyme inhibitors are molecules that bind to enzymes and reduce their activity. wikipedia.org This inhibition can be broadly classified as either reversible or irreversible, based on the nature of the interaction between the inhibitor and the enzyme. bgc.ac.in

Reversible Inhibition: Reversible inhibitors bind to enzymes through non-covalent interactions, such as hydrogen bonds, hydrophobic interactions, and ionic bonds. wikipedia.orgbyjus.com This binding is transient, and the inhibitor can readily dissociate from the enzyme, allowing the enzyme to regain its activity. wikipedia.orgbgc.ac.in The removal of the inhibitor, for example, through dilution, can restore enzyme function. byjus.com Reversible inhibition can be further categorized based on the inhibitor's binding site and its effect on the enzyme's kinetic parameters. bgc.ac.in

Irreversible Inhibition: Irreversible inhibitors typically form a strong, covalent bond with the enzyme, often at the active site. libretexts.org This interaction permanently inactivates the enzyme. slideshare.net The process often involves the inhibitor first forming a non-covalent complex with the enzyme, followed by a chemical reaction that creates the covalent linkage. wikipedia.org Due to the strength of this bond, the inhibition cannot be reversed by simply increasing the substrate concentration. libretexts.org

Kinetic Mechanisms of Enzyme Inhibition (e.g., Competitive, Mixed-Type)

The study of enzyme kinetics provides insight into the mechanism of inhibition by analyzing how the inhibitor affects the enzyme's maximum velocity (Vmax) and its affinity for the substrate (Km).

Competitive Inhibition: In this mode, the inhibitor structurally resembles the substrate and competes for binding to the enzyme's active site. khanacademy.org The inhibitor and substrate cannot bind simultaneously. khanacademy.org A competitive inhibitor increases the apparent Km (the substrate concentration at which the reaction rate is half of Vmax), meaning a higher substrate concentration is needed to achieve the same reaction velocity. However, the Vmax remains unchanged because, at a sufficiently high substrate concentration, the substrate can outcompete the inhibitor. khanacademy.orgrose-hulman.edu

Mixed-Type Inhibition: A mixed inhibitor can bind to both the free enzyme and the enzyme-substrate (ES) complex, typically at a site distinct from the active site (an allosteric site). rose-hulman.edunumberanalytics.com This type of inhibition affects both the Vmax and the Km. rose-hulman.edu The inhibitor's binding to the free enzyme and the ES complex can have different affinities. rose-hulman.edu Mixed inhibitors decrease the apparent Vmax. rose-hulman.edu The apparent Km may increase or decrease depending on the relative affinities of the inhibitor for the free enzyme and the ES complex. rose-hulman.edu A special case of mixed inhibition is non-competitive inhibition, where the inhibitor has the same affinity for both the free enzyme and the ES complex, resulting in a decreased Vmax but an unchanged Km. rose-hulman.edunumberanalytics.com

Molecular Interactions with Enzyme Active Sites and Allosteric Sites (e.g., Acetylcholinesterase Catalytic Active Site and Peripheral Anionic Site)

The inhibitory activity of a compound is determined by its specific molecular interactions with the target enzyme. These interactions can occur at the catalytic active site or at allosteric sites, which are distinct from the active site. taylorandfrancis.com

Acetylcholinesterase (AChE) Inhibition: Acetylcholinesterase is an enzyme responsible for breaking down the neurotransmitter acetylcholine. Its inhibition is a key strategy in the treatment of conditions like Alzheimer's disease. The active site of AChE contains a catalytic active site (CAS) and a peripheral anionic site (PAS). researchgate.net

Some chalcone derivatives have been investigated as AChE inhibitors. researchgate.netutm.my For example, 4′-Hydroxy-2,6-dichlorochalcone has demonstrated moderate AChE inhibitory activity. researchgate.netutm.myresearchgate.net Molecular docking and kinetic studies of certain tertiary amine derivatives of chlorochalcones suggest that they can simultaneously bind to both the CAS and the PAS of AChE. researchgate.net This dual binding can lead to potent inhibition. The interaction with the PAS, which is located at the entrance of the active site gorge, is thought to allosterically modulate the enzyme's catalytic activity. researchgate.net The α,β-unsaturated ketone system in chalcones is considered important for their inhibitory activity against cholinesterases. mdpi.com

Allosteric Site Interactions: Allosteric inhibitors bind to a site on the enzyme other than the active site. taylorandfrancis.com This binding induces a conformational change in the enzyme that alters the shape of the active site, thereby affecting its catalytic efficiency. taylorandfrancis.comumass.edu This mechanism is a form of non-competitive or mixed-type inhibition. nih.gov The interaction with allosteric sites is a crucial mechanism for regulating enzyme activity within cells and is an important consideration in drug design. wikipedia.org

Advanced Characterization and Computational Investigations of 2,6 Dichlorochalcone

Spectroscopic Analysis for Structural Elucidation and Conformational Studies

Spectroscopic analysis is a cornerstone for the characterization of 2,6-dichlorochalcone, providing detailed information about its atomic and molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR, ¹³C-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the precise structure of this compound. Analysis of both proton (¹H) and carbon-13 (¹³C) NMR spectra allows for the definitive assignment of all atoms within the molecule.

¹H-NMR Spectroscopy: The ¹H-NMR spectrum of this compound displays characteristic signals for its aromatic and olefinic protons. The α- and β-protons of the enone moiety typically appear as doublets, with their coupling constants providing information about the stereochemistry of the double bond. For instance, in a derivative, 2′-hydroxy-2,6-dichlorochalcone, the α- and β-protons were observed as doublets at δ 7.90 ppm and δ 8.04 ppm, respectively, with a coupling constant of 16.0 Hz, confirming the E-configuration of the double bond. ijesi.org The aromatic protons of the two phenyl rings resonate in the range of δ 6.88-7.93 ppm, with their specific chemical shifts and splitting patterns depending on the substitution pattern. ajchem-a.comajchem-a.com

¹³C-NMR Spectroscopy: The ¹³C-NMR spectrum provides information on the carbon framework of the molecule. The carbonyl carbon of the chalcone (B49325) is a key diagnostic signal, typically resonating in the downfield region of the spectrum. For example, the carbonyl carbon in a related chalcone was observed at δ 192.78 ppm. ajchem-a.com The carbons of the aromatic rings and the olefinic double bond also show distinct signals, which can be assigned based on their chemical shifts and through the use of two-dimensional NMR techniques. mdpi.com

Conformational Studies: NMR spectroscopy, particularly through-space techniques like Nuclear Overhauser Effect (NOE) experiments, can provide valuable insights into the preferred conformation of this compound in solution. mdpi.com These studies can help to understand the spatial relationship between different parts of the molecule, which is crucial for understanding its biological activity and reactivity.

Interactive Data Table: ¹H and ¹³C NMR Data for this compound Derivatives

| Compound | Solvent | ¹H-NMR (ppm) | ¹³C-NMR (ppm) |

| 2′-Hydroxy-2,6-dichlorochalcone ijesi.org | CDCl₃ | δ 12.68 (1H, s, –OH), 8.04 (1H, d, J=16.0Hz, H–β), 7.91 (1H, dd, J=2.0 and 8.0Hz, H–6′), 7.90 (1H, d, J=16.0Hz, H–α), 7.56 (1H, ddd, J=2.0, 8.0 and 8.0Hz, H–4′), 7.45 (2H, d, J=8.0Hz, H–3 and H–5), 7.28 (1H, dd, J=8.0 and 8.0Hz, H–4), 7.06 (1H, dd, J=2.0 and 8.0Hz, H–3′), 6.98 (1H, ddd, J=2.0, 8.0 and 8.0Hz, H–5′) | Data not available |

| (E)-1-(2,4-dichlorophenyl)-3-(4-methoxyphenyl)prop-2-en-1-one ajchem-a.com | CDCl₃ | δ 7.48 (d, J = 1.9 Hz, 1H, β-olefinic proton), 7.35 (d, J = 1.9 Hz, 1H, α-olefinic proton), 6.91–7.53 (m, 7H, Ar-H), 3.85 (s, 3H, -OCH₃) | δ 192.78, 162.22, 146.74, 137.84, 136.73, 132.38, 130.60, 130.40, 130.23, 127.32, 127.05, 123.83, 114.63, 55.55 |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in this compound. The IR spectrum provides a unique fingerprint of the molecule, with characteristic absorption bands corresponding to the vibrations of specific bonds.

The most prominent feature in the IR spectrum of a chalcone is the strong absorption band corresponding to the stretching vibration of the carbonyl group (C=O) of the enone system. unmul.ac.id This band is typically observed in the region of 1630-1690 cm⁻¹. For 2′-hydroxy-2,6-dichlorochalcone, the C=O stretch was reported at 1690 cm⁻¹. ijesi.org Other important absorption bands include those for the C=C stretching of the alkene and aromatic rings, which appear in the range of 1440-1660 cm⁻¹. ijesi.org The C-Cl stretching vibrations are expected to be found in the lower frequency region of the spectrum, around 772 cm⁻¹. ijesi.org

Interactive Data Table: Key IR Absorption Bands for this compound Derivatives

| Functional Group | Wavenumber (cm⁻¹) | Reference |

| Carbonyl (C=O) | 1690 | ijesi.org |

| Alkene (C=C) | 1660 | ijesi.org |

| Aromatic (C=C) | 1590, 1440 | ijesi.org |

| Carbon-Chlorine (C-Cl) | 772 | ijesi.org |

Mass Spectrometry (LC-MS, HRMS, EI-MS)

Mass spectrometry (MS) is an essential analytical technique for determining the molecular weight and elemental composition of this compound, as well as for studying its fragmentation patterns.

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. This technique is particularly useful for analyzing complex mixtures and for obtaining the molecular weight of the chalcone.

High-Resolution Mass Spectrometry (HRMS): HRMS provides highly accurate mass measurements, which can be used to determine the elemental composition of this compound with a high degree of confidence. nih.govmdpi.com This is crucial for confirming the molecular formula of a newly synthesized compound.

Electron Ionization-Mass Spectrometry (EI-MS): EI-MS is a hard ionization technique that causes extensive fragmentation of the molecule. walshmedicalmedia.com The resulting fragmentation pattern provides valuable structural information. For this compound, a notable fragmentation pathway involves the cleavage of the [M-X] fragment, where X is a halogen, along with α-cleavage, leading to the formation of a prominent 2,6-dichlorobenzoyl cation. walshmedicalmedia.com The mass spectra of dichlorinated chalcones will also show characteristic isotopic patterns due to the presence of two chlorine atoms (³⁵Cl and ³⁷Cl). ajchem-a.com

Ultraviolet-Visible (UV-Vis) Spectroscopy and Chromism Phenomena

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the this compound molecule. The absorption of UV or visible light promotes electrons from lower energy molecular orbitals to higher energy ones.

The UV-Vis spectrum of chalcones typically shows two main absorption bands. ajchem-a.com The first band, appearing at a lower wavelength, is attributed to the π-π* transitions of the aromatic rings. The second band, at a longer wavelength, is due to the n-π* transition of the carbonyl group. For a related dichlorochalcone derivative, absorption bands were observed at 242 nm (π-π) and 344 nm (n-π). ajchem-a.com The position and intensity of these bands can be influenced by the solvent polarity, a phenomenon known as solvatochromism. Some chalcone derivatives have been shown to exhibit positive solvatochromism, where the absorption maximum shifts to a longer wavelength (a red shift) as the solvent polarity increases. researchgate.net

Computational Chemistry for Electronic Structure and Molecular Dynamics

Computational chemistry provides a powerful theoretical framework for understanding the electronic structure, stability, and reactivity of this compound.

Density Functional Theory (DFT) Calculations for Geometry Optimization

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure and properties of molecules. acs.org DFT calculations can be used to optimize the geometry of this compound, providing a detailed picture of its three-dimensional structure, including bond lengths, bond angles, and dihedral angles. nih.gov

Geometry optimization calculations using DFT with a suitable functional (e.g., B3LYP) and basis set (e.g., 6-311G(d,p)) can predict the most stable conformation of the molecule. acs.org These calculations have shown that for dichlorinated chalcones, the E (trans) isomer is generally more stable than the Z (cis) isomer. researchgate.net Furthermore, DFT can be used to calculate various electronic properties, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is an important parameter that relates to the chemical reactivity and kinetic stability of the molecule. acs.org For E-dichloro para-methoxy chalcones, the 2,6-dichloro isomer was found to have the largest HOMO-LUMO energy gap, suggesting it is the least reactive among the studied isomers. acs.org

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energy Gaps)

Frontier Molecular Orbital (FMO) theory is a critical tool for understanding the chemical reactivity and electronic properties of a molecule. The key orbitals in this theory are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO is an electron acceptor. libretexts.org The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a significant indicator of molecular stability and reactivity. nih.gov A large energy gap suggests high kinetic stability and low chemical reactivity, characterizing the molecule as "hard." Conversely, a small energy gap indicates high reactivity, low kinetic stability, and higher polarizability, traits of a "soft" molecule. nih.gov

Computational studies using Density Functional Theory (DFT) have been employed to analyze the FMO properties of various dichlorinated chalcone isomers. In a comparative study of (E)-3-(i,j-dichlorophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one isomers, the 2,6-dichloro variant was found to possess the largest HOMO-LUMO energy gap among the E-chalcones. acs.orgacs.org This large gap is attributed to the steric effects of the chlorine atoms at the 2 and 6 positions, which can lead to a less planar molecular structure. nih.govacs.org The Z (cis) isomer of this compound exhibits an even higher energy gap than its E (trans) counterpart, rendering it the least planar and least reactive isomer in the series studied. nih.govacs.org

The high HOMO-LUMO gap of (E)-2,6-dichlorochalcone signifies its status as the least reactive isomer among the E-dichloro methoxy (B1213986) chalcones, highlighting its considerable electronic stability. acs.orgacs.org This stability is a direct consequence of the energy required to excite an electron from the HOMO to the LUMO, which initiates chemical reactions.

Table 1: Comparative FMO Energy Data for Dichloro Chalcone Isomers

| Compound Isomer | Property | Observation | Reference |

|---|---|---|---|

| (E)-2,6-Dichlorochalcone | HOMO-LUMO Energy Gap (ΔE) | Highest among E-chalcone isomers | acs.org, acs.org, nih.gov |

| (E)-2,6-Dichlorochalcone | Reactivity | Least reactive among E-chalcone isomers | acs.org, acs.org |

| (Z)-2,6-Dichlorochalcone | HOMO-LUMO Energy Gap (ΔE) | Highest among all studied isomers (E, Z, and chromens) | acs.org, nih.gov |

| (E)-3,5-Dichlorochalcone | HOMO-LUMO Energy Gap (ΔE) | Smallest among E-chalcone isomers | acs.org, acs.org |

| (E)-3,5-Dichlorochalcone | Reactivity | Most reactive among E-chalcone isomers | acs.org, acs.org |

Molecular Electrostatic Potential (MEP) Analysis

Molecular Electrostatic Potential (MEP) analysis is a computational method used to visualize the charge distribution within a molecule and predict its reactive sites for electrophilic and nucleophilic attacks. bhu.ac.inmdpi.com The MEP surface map uses a color scale to represent the electrostatic potential: red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue signifies regions of low electron density (positive potential), which are prone to nucleophilic attack. mdpi.comsemanticscholar.org

For chalcone derivatives, MEP analysis typically reveals that the most electron-rich area is located around the carbonyl oxygen atom, making it the primary site for electrophilic interactions. nih.govbhu.ac.in Conversely, positive potential is often found near the hydrogen atoms. bhu.ac.in In studies of dichlorinated amino chalcones, MEP calculations consistently identified the oxygen atom as the most negative site across various isomers. nih.gov The analysis helps in understanding how different substituent positions influence the electronic landscape of the molecule. This information is crucial for predicting intermolecular interactions, such as those involved in ligand-receptor binding. plos.org

Table 2: MEP Surface Characteristics for Chalcones

| Molecular Region | Electrostatic Potential | Predicted Interaction Type | Reference |

|---|---|---|---|

| Carbonyl Oxygen Atom | Electron-rich (Negative, Red) | Electrophilic Attack | nih.gov, bhu.ac.in |

| Hydrogen Atoms | Electron-deficient (Positive, Blue) | Nucleophilic Attack | bhu.ac.in |

Quantum Chemical Descriptors and Reactivity Indices

From the energies of the frontier molecular orbitals (HOMO and LUMO), several quantum chemical descriptors and global reactivity indices can be calculated to further quantify a molecule's reactivity. mdpi.comgrafiati.com These descriptors include chemical hardness (η), chemical potential (μ), electronegativity (χ), and the electrophilicity index (ω).

Chemical Hardness (η) is a measure of the molecule's resistance to change in its electron distribution. It is directly related to the HOMO-LUMO gap; a larger gap corresponds to greater hardness. nih.gov

Chemical Potential (μ) indicates the tendency of electrons to escape from the system. nih.gov

Electronegativity (χ) is the power of an atom in a molecule to attract electrons to itself.

Electrophilicity Index (ω) measures the ability of a species to accept electrons. nih.gov

Consistent with its large HOMO-LUMO gap, (E)-2,6-dichlorochalcone is characterized by the highest hardness value among the E-chalcone isomers, confirming its low reactivity. nih.govacs.orgacs.org It also possesses the highest electronic chemical potential but the lowest Mulliken electronegativity and the lowest electrophilicity index. nih.govacs.org This profile contrasts sharply with the (3,5)-dichloro isomer, which is the softest and most reactive. acs.org These descriptors provide a quantitative basis for the stability and low reactivity of the 2,6-dichloro arrangement.

Table 3: Quantum Chemical Descriptors for (E)-2,6-Dichlorochalcone vs. a Comparative Isomer

| Descriptor | (E)-2,6-Dichlorochalcone | (E)-3,5-Dichlorochalcone | Significance | Reference |

|---|---|---|---|---|

| Hardness (η) | Highest | Opposite trend | Indicates high stability, low reactivity | acs.org, nih.gov |

| Electronic Chemical Potential (μ) | Highest | Opposite trend | High resistance to electron loss | acs.org, nih.gov |

| Mulliken Electronegativity (χ) | Lowest | Opposite trend | Low tendency to attract electrons | acs.org, nih.gov |

| Electrophilicity Index (ω) | Lowest | Opposite trend | Poor electron acceptor | acs.org, nih.gov |

| Ionization Potential | Lowest | Opposite trend | Easier to remove an electron | acs.org |

| Electron Affinity | Lowest | Opposite trend | Low energy released on gaining an electron | acs.org |

Molecular Docking Simulations for Ligand-Protein Interaction Profiling

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein, forming a stable complex. researchgate.net It is widely used in drug discovery to screen potential drug candidates and elucidate their binding mechanisms at the atomic level. pensoft.netresearchgate.net The process involves placing the ligand into the binding site of the protein and evaluating the binding affinity, typically reported as a free binding energy score (e.g., in kcal/mol). biomedres.us A lower (more negative) binding energy indicates a more stable and favorable interaction. researchgate.net

Docking studies on various chlorochalcone (B8783882) derivatives have been performed against several protein targets, including the Epidermal Growth Factor Receptor (EGFR) and Cyclooxygenase-2 (COX-2), which are relevant in cancer research. pensoft.netcmu.ac.th These simulations reveal critical interactions, such as hydrogen bonds and hydrophobic interactions, between the chalcone ligand and key amino acid residues in the protein's active site (e.g., Met769 in EGFR or Arg120 and Tyr355 in COX-2). researchgate.netcmu.ac.th For this compound, docking simulations would be used to predict its binding affinity and pose within a specific protein cavity, providing insights into its potential as an inhibitor. The results can guide the design of new derivatives with improved binding and biological activity. cmu.ac.th

Molecular Dynamics (MD) Simulations for Complex Stability and Binding Mechanisms

Following molecular docking, Molecular Dynamics (MD) simulations are often performed to investigate the dynamic stability of the predicted ligand-protein complex over time in a simulated physiological environment, including water molecules. pensoft.netmdpi.com MD simulations provide a more realistic representation of the binding event than static docking. researchgate.net

Key parameters analyzed during an MD simulation include:

Root Mean Square Deviation (RMSD): This metric tracks the average deviation of the protein and ligand atoms from their initial docked positions. A stable RMSD value over the simulation time (e.g., 10 to 100 ns) suggests the complex is stable. pensoft.netmdpi.com

Root Mean Square Fluctuation (RMSF): RMSF measures the fluctuation of individual amino acid residues, identifying flexible and rigid regions of the protein upon ligand binding.

Hydrogen Bond Analysis: This analysis counts the number of hydrogen bonds formed between the ligand and protein throughout the simulation, as these bonds are major contributors to complex stability. pensoft.net

For a complex involving this compound, MD simulations would assess whether the initial binding pose predicted by docking is maintained over time. The stability of the complex, driven by factors like van der Waals forces and hydrogen bonding, would be evaluated to confirm the compound's potential as a stable inhibitor for its target protein. mdpi.com

Photophysical Properties and Their Research Applications

Absorption and Emission Characteristics

The photophysical properties of chalcones, such as their absorption and emission of light, are of significant interest for applications in materials science, including as fluorescent probes and for optical devices. mdpi.comresearchgate.net These properties are dictated by the molecule's electronic structure and can be influenced by substituents and the polarity of the solvent. researchgate.netrsc.org

Chalcones typically exhibit two distinct absorption bands in their UV-Visible spectra. nih.gov The absorption characteristics are due to π → π* and n → π* electronic transitions within the conjugated system. The presence of electron-donating and electron-withdrawing groups can create an intramolecular charge transfer (ICT) character, leading to shifts in the absorption and emission wavelengths. rsc.org

In various solvents, chalcone derivatives often show a bathochromic (red) shift in their absorption and fluorescence spectra as solvent polarity increases. rsc.org This phenomenon, known as solvatochromism, indicates that the excited state is more polar than the ground state. A large difference between the absorption maximum (λ_abs) and the emission maximum (λ_em) results in a large Stokes shift, which is a desirable property for fluorescent dyes as it minimizes self-absorption. mdpi.comnih.gov Studies on various chalcones have reported significant Stokes shifts, often exceeding 100 nm, with emission typically occurring in the green-yellow region of the visible spectrum. mdpi.comresearchgate.net The specific absorption and emission wavelengths for this compound would depend on the full molecular structure and the solvent environment.

Table 4: General Photophysical Properties of Chalcone Derivatives

| Property | Typical Wavelength/Value Range | Observation | Reference |

|---|---|---|---|

| Absorption Maxima (λ_abs) | 360 - 430 nm | Influenced by substituents and solvent polarity | mdpi.com, nih.gov, researchgate.net |

| Emission Maxima (λ_em) | 470 - 570 nm | Typically green-yellow fluorescence | mdpi.com, researchgate.net |

| Stokes Shift (Δλ) | 90 - 140 nm | Large shifts indicate significant ICT character | mdpi.com, nih.gov |

| Solvatochromism | Bathochromic shift with increasing solvent polarity | Indicates a more polar excited state | rsc.org |

Stokes Shift and Fluorescence Quantum Yield Investigations

The photophysical characteristics of chalcones, including their Stokes shifts and fluorescence quantum yields, are highly sensitive to their molecular structure, the presence of donor-acceptor groups, and the polarity of their environment. researchgate.netmdpi.com The Stokes shift, which is the difference between the maximum wavelength of absorption and the maximum wavelength of emission, often suggests the occurrence of intramolecular charge transfer (ICT) in the excited state. researchgate.net

While specific experimental data for the Stokes shift and fluorescence quantum yield of the parent this compound are not detailed in the available literature, studies on various chalcone derivatives provide significant insights. For many chalcones, fluorescence intensity tends to decrease in protic solvents like ethanol (B145695) or water and with decreasing solvent polarity in aprotic solvents. mdpi.com The fluorescence quantum yield (Φ) is a measure of the efficiency of the emission process. For instance, some dimethylamino chalcones exhibit quantum yields in the range of 0.29-0.39. researchgate.net Similarly, certain naturally occurring chalcones have been investigated, showing that their emission properties are strongly linked to their structure. mdpi.com

Theoretical studies on related molecules, such as (E)-3-(2,6-dichlorophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one, provide foundational knowledge. These investigations focus on the highest occupied molecular orbital (HOMO) and lowest-unoccupied molecular orbital (LUMO) energy gaps (ΔE_gap). acs.orgsemanticscholar.org The (2,6)-dichloro methoxy chalcone isomer is noted for having the largest HOMO-LUMO energy gap among the studied dichloro methoxy chalcones, which correlates with it being the least reactive and least polarizable isomer. acs.orgsemanticscholar.org A larger energy gap generally corresponds to absorption at shorter wavelengths. The specific emission characteristics and quantum yield would be influenced by the nature of the excited state and non-radiative decay pathways. For example, studies on other chalcones have shown that large Stokes shifts are indicative of significant geometric rearrangement and charge transfer upon excitation. researchgate.netscielo.br

Photo-stability and Photochromism (Conversion to Chromenes)

Chalcones are known for their photochromic properties, primarily involving a reversible E/Z (trans/cis) photoisomerization upon exposure to light. researchgate.netresearchgate.net The more stable E-isomer can be converted to the Z-isomer by irradiation with UV light, and the reverse process can be induced with light of a different wavelength or occur thermally in the dark. researchgate.netmdpi.com

A key photochemical reaction for chalcones is the light-induced intramolecular cyclization to form flavylium (B80283) salts or, more commonly, chromene derivatives. researchgate.netorientjchem.org This process involves the conversion of the E-chalcone isomer into a chromene. orientjchem.org Theoretical studies using Density Functional Theory (DFT) have explored the relative stabilities of various dichloro chalcone isomers and their corresponding chromene structures. acs.orgresearchgate.netnih.gov

Investigations into para-substituted dichloro chalcones reveal that the stability order is generally E-chalcones > Z-chalcones > chromenes. researchgate.netnih.gov This suggests that the chromene isomer is thermodynamically less stable than its chalcone precursor. Consequently, while the conversion from chalcone to chromene can be driven by light, the chromene often reverts to the more stable chalcone isomer in the dark. orientjchem.org This reversible photo-switching capability makes these compounds potential candidates for applications like molecular solar thermal energy storage systems. orientjchem.org

Specifically for the 2,6-dichloro substitution pattern, DFT calculations indicate that the Z-(2,6)-chalcone is the least planar and possesses the highest HOMO-LUMO energy gap among the studied isomers, making it the least stable Z-chalcone. acs.orgresearchgate.netnih.gov Conversely, the (2,6)-chromene was identified as the most stable among the chromene isomers in one study of para-amino dichloro chalcones. researchgate.net The photo-stability of chalcones is dependent on factors like the irradiation wavelength and the electronic effects of substituents. ichem.md The presence of the two chlorine atoms at the 2 and 6 positions creates significant steric effects, influencing the planarity and, consequently, the stability of both the chalcone and its photoisomers. orientjchem.org

Nonlinear Optical (NLO) Properties and Related Theoretical Investigations

Chalcone derivatives are recognized as promising materials for nonlinear optical (NLO) applications due to their high transmittance and excellent crystallizability. acs.orgresearchgate.net Their NLO properties arise from the molecular structure, which typically features two aryl rings linked by a conjugated enone system, facilitating intramolecular charge transfer from a donor group to an acceptor group. acs.orgrsc.org

Theoretical investigations, particularly using DFT, have been employed to understand the NLO properties of this compound derivatives. acs.orgsemanticscholar.org These studies calculate key parameters such as polarizability (α) and the first-order hyperpolarizability (β), which quantify the NLO response. For a series of (E)-3-(i,j-dichlorophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one isomers, it was found that all isomers possessed large polarizability and β values compared to the reference molecule urea. acs.orgsemanticscholar.org